molecular formula C8H9N3O3 B13094556 2-Acetamido-4-methylpyrimidine-5-carboxylic acid CAS No. 23092-47-9

2-Acetamido-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13094556
CAS No.: 23092-47-9
M. Wt: 195.18 g/mol
InChI Key: YJGWSDYXXKRCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid typically involves the acylation of 4-methylpyrimidine-5-carboxylic acid with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

2-Acetamido-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nucleic acid synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-4-methylpyrimidine-5-carboxylic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with enhanced activity or selectivity .

Properties

CAS No.

23092-47-9

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-acetamido-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-4-6(7(13)14)3-9-8(10-4)11-5(2)12/h3H,1-2H3,(H,13,14)(H,9,10,11,12)

InChI Key

YJGWSDYXXKRCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.